molecular formula C21H25N5O B11228579 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,4-dimethylaniline

Cat. No.: B11228579
M. Wt: 363.5 g/mol
InChI Key: OODDKIOWPQPUKF-UHFFFAOYSA-N
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Description

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a tetrazole ring, and a cyclopentyl group attached to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. The final step involves coupling the tetrazole derivative with 2,4-dimethylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2,4-DIMETHYLANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the methoxyphenyl group and the tetrazole ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]-2,4-dimethylaniline

InChI

InChI=1S/C21H25N5O/c1-15-6-11-19(16(2)14-15)22-21(12-4-5-13-21)20-23-24-25-26(20)17-7-9-18(27-3)10-8-17/h6-11,14,22H,4-5,12-13H2,1-3H3

InChI Key

OODDKIOWPQPUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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